Nomegestrol acetate
Overview
Description
Nomegestrol acetate is a potent, orally active progestogen with a favorable tolerability profile and neutral metabolic characteristics. It is a 19-norprogesterone derivative designed to bind specifically to the progesterone receptor, with little affinity for other steroid receptors. Nomegestrol acetate exhibits strong antiestrogenic effects at the endometrial level and has potent antigonadotropic activity, without any residual androgenic or glucocorticoid properties. It has been used successfully for the treatment of gynecological disorders, as a component of hormone replacement therapy (HRT) in combination with estradiol for the relief of menopausal symptoms, and has been approved in Europe for various therapeutic uses. Nomegestrol acetate also demonstrates a lack of proliferative activity in normal and cancerous breast tissue and does not have a deleterious effect on bone remodeling .
Synthesis Analysis
The synthesis of nomegestrol acetate is not detailed in the provided papers. However, as a synthetic progestin, its production would involve specific chemical synthesis pathways to ensure its high selectivity for the progesterone receptor and its potent antigonadotropic effects .
Molecular Structure Analysis
Nomegestrol acetate's molecular structure is derived from 19-norprogesterone. Its design allows for specific binding to the progesterone receptor, which is central to its function as a progestogen. The absence of significant affinity for other steroid receptors, such as androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, distinguishes it from other progestins and contributes to its unique pharmacological profile .
Chemical Reactions Analysis
The papers provided do not discuss specific chemical reactions involving nomegestrol acetate. However, its interactions at the molecular level, such as binding to the progesterone receptor and its antiestrogenic effects, are well documented. Nomegestrol acetate's ability to inhibit ovulation and its effects on steroidogenesis in granulosa cells are indicative of its biological activity and the chemical reactions it may induce in vivo .
Physical and Chemical Properties Analysis
Nomegestrol acetate is characterized by rapid oral absorption, reaching peak serum concentration within 4 hours, and has a terminal half-life of approximately 50 hours. Its pharmacokinetic properties support its use in various therapeutic contexts, including oral contraception and HRT. The compound's physical and chemical properties are optimized for oral administration and sustained biological activity .
Relevant Case Studies
Several studies have demonstrated the effects of nomegestrol acetate on cardiovascular and metabolic parameters. For instance, nomegestrol acetate does not diminish the beneficial effects of estradiol on coronary artery dilator responses in nonhuman primates, suggesting a cardiovascular safety profile that does not interfere with the protective effects of estrogen . In premenopausal women, nomegestrol acetate has been shown to have no deleterious effect on blood glucose and lipids, indicating a neutral metabolic impact . Additionally, a case report highlighted the potential influence of nomegestrol acetate on meningioma growth, suggesting caution in its use for patients with this condition .
Scientific Research Applications
Endometriosis-Associated Chronic Pelvic Pain
- Scientific Field : Gynecology
- Application Summary : Nomegestrol acetate (NOMAC) combined with 17β-estradiol (E2) has been used as an oral contraceptive to manage endometriosis-associated chronic pelvic pain (CPP) .
- Methods of Application : The study included two groups of women, one receiving E2/NOMAC and the other receiving dienogest (DNG). The levels of CPP were measured using the visual analogic scale (VAS), and the quality of life (QoL) scores were investigated using the Short Form-36 questionnaire (SF-36). Sexual function was studied using the Female Sexual Function Index (FSFI), while sexual distress was studied by the Female Sexual Distress Scale (FSDS). The study had 3, 6, and 12-month follow-ups .
Premenstrual Dysphoric Disorder
- Scientific Field : Psychiatry
- Application Summary : Nomegestrol acetate combined with 17-beta estradiol has been suggested as a suitable treatment for mood symptoms in Premenstrual Dysphoric Disorder (PMDD) .
- Methods of Application : This was a clinical follow-up feasibility study of women diagnosed with PMDD. The women were recommended treatment with nomegestrol acetate/17-beta estradiol and were contacted by telephone to answer a questionnaire assessing their subjective response to the treatment and the Depression, Anxiety and Stress Scale-21 (DASS-21) after being recommended the treatment .
- Results : 74.5% of women reported a positive mood response to the treatment, and there were statistically significant reductions in the overall DASS-21 scores from before women commenced the treatment and after commencement of treatment .
Safety And Hazards
Nomegestrol acetate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Nomegestrol acetate has been used successfully for the treatment of some gynecological disorders (menstrual disturbances, dysmenorrhoea, premenstrual syndrome) and as a component of hormone replacement therapy (HRT) in combination with estradiol for the relief of menopausal symptoms . It has been approved in Europe as monotherapy for the treatment of the menopausal syndrome, uterine diseases and menorrhagia, and in combination with an estrogen for the treatment of menopausal symptoms . Its potent antigonadotropic properties, and other beneficial metabolic and pharmacological characteristics, suggest that Nomegestrol acetate can be an effective progestogen for use in combination with an estrogen in oral estrogen/progestogen contraceptive treatment and in HRT, while it also provides some non-contraceptive benefits for women’s health .
properties
IUPAC Name |
[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17-,18-,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVBFTNIGYRNQY-YQLZSBIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207349 | |
Record name | Nomegestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nomegestrol acetate | |
CAS RN |
58652-20-3 | |
Record name | Nomegestrol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58652-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nomegestrol acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058652203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nomegestrol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nomegestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOMEGESTROL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J78V5W05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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